Furaneol

Content Navigation

CAS Number

Product Name

IUPAC Name

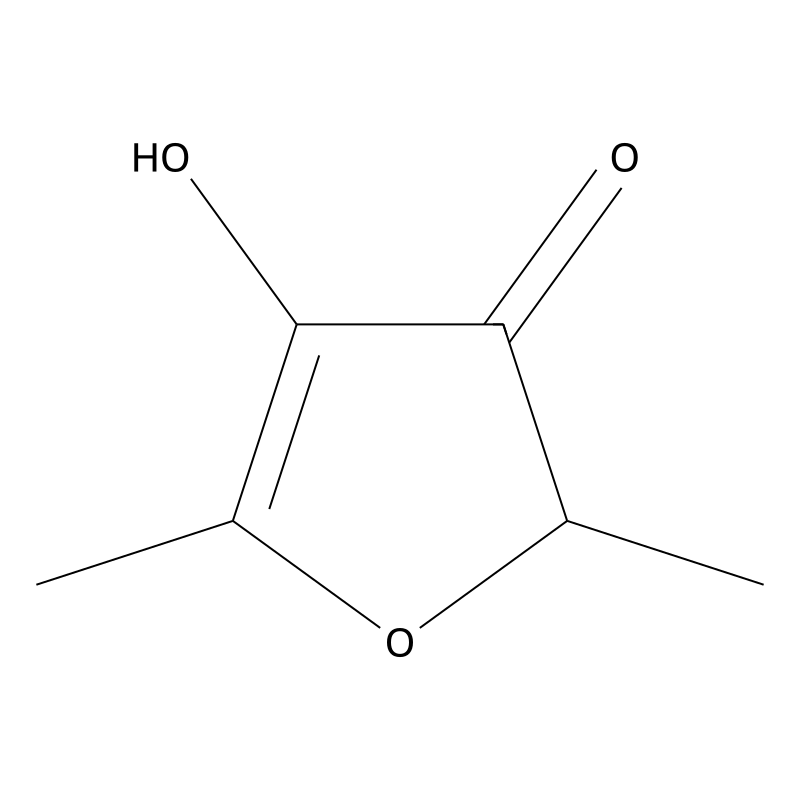

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in oil and ethanol

Soluble in oil; Insoluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Furaneol biosynthesis pathway in strawberry

The Core Biosynthetic Pathway of Furaneol

The biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, or this compound) in strawberry (Fragaria × ananassa) is a ripening-induced process. The pathway initiates from a primary metabolic intermediate and concludes with a critical reduction step [1] [2].

Diagram 1: The core this compound biosynthetic pathway in strawberry. FaEO catalyzes the final step, and FaOMT produces the methyl ether derivative [1] [2].

The final and crucial step—the reduction of the exocyclic double bond of the highly reactive precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)—is catalyzed by Fragaria × ananassa enone oxidoreductase (FaEO), which was initially identified as a quinone oxidoreductase (FaQR) [2]. This enzyme is NAD(P)H-dependent and transfers the 4R-hydride of NAD(P)H to the unsaturated exocyclic carbon of HMMF [2].

The resulting this compound can be further modified. An O-methyltransferase (FaOMT) uses S-adenosylmethionine (SAM) to methylate this compound, producing 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF, or mesifuran) [3]. This compound can also be converted to a non-volatile glycoside by a UDP-dependent glycosyltransferase (UGT71K3) [1].

Key Enzymes and Experimental Data

The following table summarizes the characteristics of the two key enzymes in this compound and mesifuran formation.

Table 1: Key Enzymes in this compound and Mesifuran Biosynthesis

| Enzyme Name & Function | Abbreviation | Cofactor / Methyl Donor | Key Catalytic Properties & Evidence |

|---|

| Enone Oxidoreductase Catalyzes the reduction of HMMF to HDMF (this compound). | FaEO (formerly FaQR) [2] | NAD(P)H [2] | • Mechanism: Transfers the 4R-hydride of NAD(P)H to the exocyclic C6 carbon of HMMF, producing an enolate intermediate that is subsequently protonated [2]. • Evidence: Mechanism elucidated via X-ray crystallography (structures determined at ≤1.6 Å) and confirmed by deuterium labeling with [4R-2H]NADH [2]. | | O-Methyltransferase Catalyzes the methylation of HDMF to DMMF (Mesifuran). | FaOMT [3] | S-adenosylmethionine (SAM) [3] | • Kinetics: Apparent Km for this compound is ~5 mM; Km for SAM is ~5 µM [3]. • Specificity: The enzyme accepts other o-dihydroxyphenol compounds (e.g., catechol, caffeic acid) as substrates with higher affinity than this compound [3]. • Physical Properties: Native molecular mass ~80 kDa; optimum activity at pH 8.5 and 37°C [3]. |

Transcriptional Regulation of the Pathway

The expression of the gene encoding the critical FaEO enzyme is tightly controlled during ripening by a complex of transcription factors.

Diagram 2: Transcriptional activation of FaQR by an FaERF#9-FaMYB98 complex. The complex synergistically activates the FaQR promoter [1].

Research shows that an Ethylene Response Factor (FaERF#9) and an MYB transcription factor (FaMYB98) form a protein complex that synergistically activates the FaQR promoter [1].

- FaMYB98 is capable of binding directly to the FaQR promoter [1].

- FaERF#9 does not bind directly but interacts physically with FaMYB98 [1].

- Together, they activate the FaQR promoter by approximately 14-fold in transactivation assays, a significantly stronger effect than either factor alone [1].

Quantitative Data on Furanones in Fruit

The accumulation of furanones and the expression of their biosynthetic genes are developmentally regulated.

Table 2: Quantification of Furanones and Gene Expression during Ripening (cv. Yuexin) [1]

| Fruit Section | Ripening Stage | HDMF (this compound) Content (μg/g FW) | DMMF (Mesifuran) Content (μg/g FW) | FaQR & FaOMT Gene Expression |

|---|---|---|---|---|

| Apical | Intermediate Red (IR) | ~0.65 | Not specified | Significant increase, over half of peak abundance at this stage. |

| Apical | Full Red (R) | ~3.46 | ~0.18 | Reaches peak expression. |

| Basal | Full Red (R) | ~1.42 | ~0.08 | Reaches peak expression (later than in the apex). |

This data confirms that furanone accumulation is closely linked to color change and ripening, showing a distinct gradient from the apex to the base of the fruit [1]. In other varieties (Malach, Tamar, Yael), the content of these compounds and the O-methyltransferase activity also increase sharply during ripening, reaching maximum values at the ripe stage [3].

Research Methodologies and Protocols

For researchers looking to study this pathway, here are key methodologies from the literature.

1. Analysis of Volatile Compounds (HS-SPME-GC-MS)

- Purpose: To identify and quantify volatile organic compounds (VOCs) like this compound, mesifuran, esters, and terpenes in strawberry fruit [4].

- Protocol Summary:

- Sample Preparation: Homogenize 3g of strawberry fruit pulp with 5 mL saturated NaCl solution in a 15 mL headspace vial. Add an internal standard (e.g., 2-methyl-3-heptanone) [4].

- Extraction: Incubate sample at 25°C for 20 min. Then, expose a Solid-Phase Microextraction (SPME) arrow fiber to the vial headspace for 30 min to adsorb VOCs [4].

- GC-MS Analysis: Desorb VOCs from the fiber into a GC-MS (e.g., using a DB-WAX column). Use a temperature program (e.g., 40°C to 230°C) to separate compounds. Identify compounds by comparing mass spectra to libraries and quantify using internal standard calibration [4].

2. Transcriptional Regulation Studies (Transient Activation Assay)

- Purpose: To functionally validate the activation of a promoter (e.g., FaQR) by transcription factors (e.g., FaERF#9 and FaMYB98) [1].

- Protocol Summary:

- Constructs: Clone the promoter of the target gene (FaQR) upstream of a reporter gene (e.g., Luciferase, LUC) in a vector. Clone the coding sequences of the transcription factors into effector plasmids under a strong promoter [1].

- Transfection: Co-transform the promoter-reporter construct and the effector plasmids into plant cells or tissues (e.g., strawberry fruit via agroinfiltration or protoplast transfection). Include empty effector vectors as negative controls [1].

- Measurement: After incubation (e.g., 48-72 hours), assay the reporter gene activity (e.g., luminescence for LUC). Normalize the activity to an internal control (e.g., a constitutively expressed β-Glucuronidase, GUS, gene). Stronger reporter activity in the presence of the effectors indicates transcriptional activation [1].

3. Enzyme Activity Assay (O-Methyltransferase)

- Purpose: To measure the activity of FaOMT, which methylates this compound using S-adenosylmethionine (SAM) [3].

- Protocol Summary:

- Enzyme Preparation: Extract proteins from strawberry fruit tissue at different ripening stages. Partially purify the enzyme via standard protein purification techniques (e.g., ammonium sulfate precipitation, column chromatography) [3].

- Reaction Setup: In a reaction mixture, combine the enzyme preparation with the substrate this compound and the methyl donor SAM (often using radiolabeled [14C]-SAM for sensitive detection). Incubate at the enzyme's optimal temperature (37°C for FaOMT) and pH (pH 8.5 for FaOMT) [3].

- Product Identification & Quantification: Stop the reaction and extract the products. Identify the radiolabeled product, methoxythis compound (DMMF), using techniques like radio-Thin Layer Chromatography (radio-TLC) or confirm its structure by GC-MS. Enzyme kinetics (Km values) can be determined by varying substrate concentrations [3].

References

- 1. An ETHYLENE RESPONSE FACTOR-MYB Transcription ... [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis for the Enzymatic Formation of the Key ... [pmc.ncbi.nlm.nih.gov]

- 3. Aroma biosynthesis in strawberry : S-adenosylmethionine : this compound ... [avesis.cu.edu.tr]

- 4. Transcriptomic and Physiological Analysis Reveals the ... [mdpi.com]

Technical Guide: D-fructose-1,6-diphosphate as Furaneol Precursor - Biosynthetic Pathways, Enzymatic Mechanisms, and Research Methodologies

Introduction and Significance of Furaneol

4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commonly known as This compound, is a key flavor compound that imparts the characteristic caramel-like aroma to strawberries and numerous other fruits. With an exceptionally low odor threshold of 10 ppb, this compound exerts a profound influence on flavor perception even at minute concentrations [1] [2]. First identified as a Maillard reaction product in thermally processed foods, this compound was subsequently discovered as a natural constituent in various fruits including strawberry, pineapple, mango, and tomato [1] [2]. In ripe strawberries, this compound can reach concentrations up to 55 mg per kg of fresh fruit weight, making it one of the most abundant aroma compounds [1]. The economic importance of this compound extends to the food flavoring industry, where it is widely used as an additive to impart sweet, caramel-like notes to processed foods and beverages [2].

The discovery that this compound is biosynthesized from central carbohydrate metabolites in fruit tissues, rather than being exclusively formed through thermal degradation, opened new research avenues in plant secondary metabolism. Understanding this biosynthetic pathway has significant implications for flavor enhancement in agricultural products and biotechnological production of natural flavor compounds [1] [3]. The finding that D-fructose-1,6-diphosphate serves as the primary precursor for this compound biosynthesis connects central carbon metabolism to specialized metabolism, providing insights into how plants convert primary metabolites into specialized compounds that influence ecological interactions through aroma and flavor [1] [4].

Biosynthetic Pathway from D-fructose-1,6-diphosphate to this compound

The complete biosynthetic route from D-fructose-1,6-diphosphate to this compound represents a specialized branch of secondary metabolism that originates from central carbohydrate metabolism. The pathway can be divided into several key enzymatic steps:

Precursor Formation: D-fructose-1,6-diphosphate is channeled from glycolytic flux into the this compound biosynthetic pathway. Early radiolabeling studies demonstrated that of 15 different water-soluble, radioactively labeled substances tested, D-[U-14C]fructose-1,6-diphosphate showed the highest incorporation rate into the furanone structure [1]. Subsequent studies with D-[U-13C]fructose confirmed the complete transformation of the carbon skeleton into HDMF [2].

Intermediate Steps: The conversion of D-fructose-1,6-diphosphate to the immediate FaEO substrate involves several uncharacterized enzymatic transformations. Biochemical evidence suggests the formation of 1-deoxy-2,3-hexodiulose-6-phosphate as a key intermediate, which was identified through trapping experiments with o-phenylenediamine in culture media of Zygosaccharomyces rouxii [5]. This and possibly subsequent steps ultimately yield 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF).

Final Reduction Step: The enone oxidoreductase (FaEO) catalyzes the NAD(P)H-dependent reduction of the exocyclic double bond of HMMF, resulting in the formation of this compound [1] [6]. This enzyme, originally identified as a quinone oxidoreductase based on sequence similarity, was functionally reclassified as an enone oxidoreductase after biochemical characterization demonstrated its specific activity toward HMMF [6].

The following diagram illustrates the complete biosynthetic pathway from primary metabolism to this compound production:

The biosynthetic pathway from D-fructose-1,6-diphosphate to this compound and its derivatives. Abbreviations: FaEO (Fragaria × ananassa enone oxidoreductase); OMT (O-methyltransferase).

Key Enzyme: Enone Oxidoreductase (FaEO)

Structural Characteristics and Mechanism

The Fragaria × ananassa enone oxidoreductase (FaEO) is a monomeric enzyme with a molecular mass of approximately 37 kD that utilizes a Rossmann fold for NAD(P)H cofactor binding [6]. Structural analyses have revealed that the active site is largely determined by the bound NAD(P)H cofactor, which positions itself to facilitate hydride transfer to the substrate [6]. The enzyme contains a conserved GxGxxG domain that is characteristic of NADP-binding proteins and is essential for cofactor interaction [7].

The catalytic mechanism of FaEO involves stereospecific hydride transfer from the 4R position of NAD(P)H to the unsaturated exocyclic C6 carbon of HMMF [6]. This transfer generates a cyclic achiral enolate intermediate that subsequently undergoes protonation to yield this compound. The enzyme exhibits a broad substrate range, effectively converting not only HMMF but also various structural analogs with different substituents at the exocyclic methylene group [6]. This catalytic promiscuity is characteristic of many enzymes in secondary metabolism and may reflect the recent evolutionary divergence of specialized metabolic enzymes from primary metabolic ancestors [4].

Kinetic Parameters and Biochemical Properties

The following table summarizes the key biochemical characteristics of FaEO:

| Parameter | Value | Experimental Conditions | Reference |

|---|

| Molecular Mass | ~37 kD (observed) 34.3 kD (calculated from sequence) | SDS-PAGE and sequence analysis | [1] | | Optimal pH | Broad optimum peaking at 7.0 | In vitro assays with HMMF | [2] | | Optimal Temperature | 37°C | In vitro enzyme assays | [2] | | Km for Fructose-1,6-diphosphate | 3.5 mM | In vitro enzyme kinetics | [2] | | Km for NADH | 30 μM | In vitro enzyme kinetics | [2] | | Cofactor Preference | NADPH > NADH | Comparative activity measurements | [6] | | Quaternary Structure | Monomeric | X-ray crystallography | [6] |

Experimental Evidence for the Biosynthetic Pathway

Radiolabeling and Isotopic Tracer Studies

The role of D-fructose-1,6-diphosphate as the primary precursor to this compound was established through a series of meticulous radiolabeling experiments:

Incorporation Efficiency: When D-[U-14C]fructose-1,6-diphosphate was administered to strawberry fruit tissues, it demonstrated the highest incorporation rate into this compound among all tested precursors, followed by D-[U-14C]fructose, D-[U-14C]glucose-6-phosphate, D-[U-14C]glucose, and [2-14C]dihydroxyacetone in decreasing order [1].

Carbon Skeleton Conservation: Studies with D-[U-13C]fructose confirmed the complete transformation of the entire carbon chain into this compound, demonstrating that no carbon atoms are lost or significantly rearranged during the conversion [2].

Deuterium Tracing: Experiments with D-[2-2H]glucose demonstrated the involvement of phosphohexose isomerase in the conversion of D-glucose to furanones, confirming that D-fructose-6-phosphate serves as a natural precursor that enters the pathway after isomerization [1].

Enzyme Isolation and Heterologous Expression

The functional characterization of FaEO was achieved through protein purification from strawberry fruits and heterologous expression:

Purification from Native Tissue: FaEO was initially purified from ripe strawberry fruits where its activity distribution correlated with the presence of a single polypeptide of ~37 kD [1]. The purification process involved homogenization of fruit tissue, polyvinylpolypyrrolidone addition to remove phenolic compounds, pH adjustment to 7.0, and multiple centrifugation steps followed by dialysis to remove naturally occurring this compound [1].

Heterologous Expression: The FaEO cDNA was successfully expressed in Escherichia coli, yielding functional enzyme that catalyzed the formation of this compound from HMMF [1]. Similar approaches have been used to characterize orthologous enzymes from other species, including an enone oxidoreductase from 'Alphonso' mango that shares 72% identity with FaEO and similarly converts D-fructose-1,6-diphosphate to this compound [7].

Biotechnological Applications and Production Systems

Microbial Production of this compound

The identification of the this compound biosynthetic pathway has enabled the development of microbial production platforms as alternatives to extraction from natural sources:

Yeast-Based Production: Zygosaccharomyces rouxii has been shown to produce this compound when cultivated in media containing D-fructose-1,6-diphosphate [3] [5]. Production is influenced by pH and salt stress, with optimal this compound production observed at pH 5.1 and enhanced yields under saline conditions [5].

Bacterial Systems: Lactococcus lactis subsp. cremoris and Pichia capsulata have demonstrated the ability to produce this compound from L-rhamnose-containing media [5]. In these systems, this compound production is enhanced when the microorganisms are cultivated in media prepared with heated sugar and amino acids, suggesting that Maillard reaction intermediates can serve as precursors for microbial transformation [5].

Metabolic Engineering Approaches

Current research focuses on optimizing this compound production through metabolic engineering strategies:

Precursor Enhancement: Engineering central carbon metabolism to increase the flux toward D-fructose-1,6-diphosphate has been shown to enhance this compound production in microbial systems [3]. This includes modulating the EMP and pentose phosphate pathways to increase precursor availability [3].

Heterologous Pathway Expression: Reconstruction of the complete this compound biosynthetic pathway in industrial microorganisms such as Saccharomyces cerevisiae offers promise for more efficient production [3]. This approach requires the coordinated expression of multiple enzymes, including those responsible for the unknown steps between D-fructose-1,6-diphosphate and HMMF.

Regulation of this compound Biosynthesis

Temporal and Spatial Regulation

This compound accumulation is tightly regulated during fruit development, with significant implications for fruit quality:

Ripening-Associated Accumulation: In strawberry, this compound formation is associated with fruit ripening, with enzyme activity increasing concurrently with this compound accumulation [1] [2]. This ripening-induced expression pattern ensures that aroma production coincides with other ripening processes, making the fruit attractive to seed dispersers.

Tissue-Specific Localization: Laser capture microdissection studies have demonstrated the presence of FaQR mRNA in parenchyma tissue of the strawberry fruit, indicating that this compound biosynthesis occurs primarily in the fleshy fruit tissue rather than the achenes [1].

Hormonal Regulation

The biosynthesis of this compound is subject to hormonal control, particularly by auxin:

Auxin Dependence: FaEO expression is negatively regulated by auxin, with the decline in auxin levels during fruit ripening triggering the induction of the enzyme [1]. This hormonal control mechanism coordinates flavor compound production with other ripening-related changes.

Ethylene Interactions: In some fruits, such as tomato, ethylene signaling interacts with the regulation of this compound biosynthesis, though the specific mechanisms differ from the auxin-dominated regulation in strawberry [7].

Comparative Biochemistry Across Species

The biosynthesis of this compound from D-fructose-1,6-diphosphate appears to be a conserved pathway across multiple plant species, though with some variations:

| Species | Enzyme Identified | Sequence Identity to FaEO | Key Features | Reference |

|---|---|---|---|---|

| Fragaria × ananassa (Strawberry) | FaEO (Enone oxidoreductase) | 100% (reference) | First characterized, ripening-induced | [1] |

| Solanum lycopersicon (Tomato) | SlEO (Enone oxidoreductase) | 73% | Similar substrate specificity | [7] |

| Mangifera indica (Mango) | MiEO (Enone oxidoreductase) | 72% | Highest in 'Alphonso' cultivar | [7] |

| Cucumis sativus (Cucumber) | CsAOR (Alkenal/one oxidoreductase) | 79% | Chloroplast-localized | [7] |

| Zygosaccharomyces rouxii (Yeast) | Not fully characterized | - | Produces HDMF in culture | [3] |

Research Methods and Experimental Protocols

Enzyme Assay for FaEO Activity

The standard protocol for measuring FaEO activity involves the following steps:

Enzyme Extraction: Homogenize ripe strawberry fruit tissue with extraction buffer (typically phosphate buffer, pH 7.0) containing polyvinylpolypyrrolidone to adsorb phenolic compounds. Centrifuge at 15,000 × g for 20 minutes and collect the supernatant [1].

Dialysis: Dialyze the crude extract against phosphate buffer (pH 7.0) using a membrane with a 10 kD cutoff to remove small molecules, including naturally occurring this compound [1].

Reaction Mixture: Combine dialyzed enzyme extract with 3.5 mM D-fructose-1,6-diphosphate and 30 μM NADH in phosphate buffer (pH 7.0). Incubate at 37°C for 30-60 minutes [2].

Product Analysis: Extract the reaction products with organic solvent (e.g., dichloromethane) and analyze by GC-MS for this compound detection and quantification [1] [6].

Heterologous Expression and Purification

For structural and detailed kinetic studies, FaEO can be expressed and purified from E. coli:

Vector Construction: Clone the FaEO coding sequence into an appropriate expression vector such as pCRT7/NT-TOPO for expression as a 6xhis-tagged fusion protein [7].

Protein Expression: Transform the construct into E. coli strain BL21(DE3) and induce expression with 0.5 mM IPTG at 20°C for 16-20 hours [6].

Affinity Purification: Purify the recombinant protein using nickel-nitrilotriacetic acid affinity chromatography with increasing imidazole concentrations (up to 40 mM) in the wash buffer to remove contaminating bacterial proteins [7].

Conclusion and Future Perspectives

The elucidation of D-fructose-1,6-diphosphate as the primary precursor for this compound biosynthesis represents a significant advancement in understanding how plants convert central metabolites into specialized compounds that influence flavor and aroma. The characterization of FaEO as the key enzyme catalyzing the final step in this pathway has opened new possibilities for biotechnological applications and flavor enhancement in agricultural products.

References

- 1. FaQR, Required for the Biosynthesis of the Strawberry ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Molecular mechanisms of furanone production through the ... [sciencedirect.com]

- 4. From Central to Specialized Metabolism [frontiersin.org]

- 5. This compound: Biosynthesis and Pharmacological Activities [chemicalbook.com]

- 6. Structural Basis for the Enzymatic Formation of the Key ... [pmc.ncbi.nlm.nih.gov]

- 7. An oxidoreductase from 'Alphonso' mango catalyzing ... [springerplus.springeropen.com]

enone oxidoreductase FaQR furaneol biosynthesis

FaQR and Its Role in Furaneol Biosynthesis

FaQR (Fragaria ananassa Quinone Reductase) is a key enzyme encoded by a ripening-induced gene in strawberry (Fragaria × ananassa). It catalyzes the final step in the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), more commonly known as This compound [1] [2].

This compound is the primary contributor to the characteristic caramel-like flavor of strawberry and is found in concentrations of up to 55 mg per kg of fresh fruit weight [2]. FaQR functions as an NADH-dependent enone oxidoreductase. Its specific biochemical role is the reduction of the double bond in the immediate precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone, to form the aroma-active HDMF [1] [2] [3].

Quantitative Profile of FaQR

The table below summarizes the key quantitative and structural characteristics of the FaQR enzyme, compiled from experimental evidence [1] [2] [3].

| Property | Description / Value |

|---|---|

| EC Class | Enone oxidoreductase (o-Quinone oxidoreductase activity) |

| Gene ID | AY158836.1 |

| Protein Length | 322 amino acids |

| Calculated Molecular Mass | 34.3 kD |

| Observed Polypeptide Mass | ~37 kD (SDS-PAGE) |

| Catalytic Cofactor | NADH-dependent |

| Key Substrate | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone |

| Key Product | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, this compound) |

| Tissue Specificity | Fruit parenchyma (absent in vascular tissues) |

| Expression Trigger | Fruit ripening, auxin-dependent |

The this compound Biosynthesis Pathway

The following diagram illustrates the established biosynthetic pathway leading to this compound and its derivatives in strawberry. FaQR catalyzes the definitive step that creates the sensorially active compound [2] [4] [3].

The core this compound biosynthetic pathway in strawberry, highlighting the definitive role of FaQR.

Experimental Protocol: Key Enzyme Assay

This section details the methodology used to identify and characterize FaQR activity, as described in the foundational study [2].

- 1. Protein Extraction: Homogenize ripe strawberry fruit with water and polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds.

- 2. Dialysis: Dialyze the crude protein extract against a phosphate buffer (pH 7.0) using a membrane with a 10 kD exclusion limit to remove naturally occurring HDMF and other small molecules.

- 3. Activity Assay: The dialyzed extract serves as the enzyme source. The specific assay conditions for monitoring the conversion of the substrate to HDMF were not fully detailed in the abstract, but the reaction is dependent on NADH.

- 4. Functional Expression: Clone the full-length FaQR cDNA into an expression vector and heterologously express it in Escherichia coli. The recombinant protein is then purified and tested to confirm its ability to catalyze the formation of HDMF from the synthesized substrate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone.

Transcriptional Regulation of FaQR

The expression of FaQR is tightly controlled during fruit ripening by a complex of transcription factors. The following diagram depicts this regulatory network [3].

Regulatory network controlling FaQR gene expression during strawberry ripening.

The regulatory mechanism involves:

- FaMYB98: Binds directly to the FaQR promoter and activates its transcription [3].

- FaERF#9: A positive regulator whose transcript levels strongly correlate with FaQR expression and this compound content. It does not bind the promoter alone [3].

- Synergistic Complex: FaERF#9 and FaMYB98 physically interact to form a complex. When combined, they transactivate the FaQR promoter ~14-fold more effectively than FaMYB98 alone, demonstrating a powerful synergistic effect [3].

Research Applications and Biotechnological Potential

Understanding the FaQR enzyme and its regulation opens several avenues for application:

- Flavor Enhancement: The gene encoding FaQR is a prime target for breeding programs or genetic engineering aimed at improving strawberry flavor profiles [1] [3].

- Biotechnological Production: FaQR can be used in engineered microbial systems (e.g., E. coli or yeast) for the industrial production of natural this compound, providing an alternative to chemical synthesis or extraction from fruit [1] [2].

- Fundamental Research: This system serves as an excellent model for studying the regulation of volatile biosynthesis in non-climacteric fruits [3].

References

- 1. , required for the biosynthesis of the strawberry flavor compound... FaQR [pubmed.ncbi.nlm.nih.gov]

- 2. FaQR, Required for the Biosynthesis of the Strawberry ... [pmc.ncbi.nlm.nih.gov]

- 3. An ETHYLENE RESPONSE FACTOR-MYB Transcription ... [pmc.ncbi.nlm.nih.gov]

- 4. MetaCyc this compound biosynthesis [vm-trypanocyc.toulouse.inra.fr]

S-adenosyl-L-methionine mesifurane formation

The Biochemical Pathway

The formation of mesifurane is a single enzymatic step that involves the methylation of furaneol.

- Core Reaction: An O-methyltransferase enzyme catalyzes the transfer of a methyl group (-CH₃) from S-adenosyl-L-methionine (SAMe) to the hydroxyl group of This compound.

- Products: This reaction produces mesifurane and S-adenosyl-L-homocysteine (SAH) as a byproduct [1].

The following diagram illustrates this core biosynthetic pathway:

Diagram of the enzymatic methylation of this compound to form mesifurane.

Experimental Considerations

When designing experiments around this pathway, the stability and handling of SAMe are critical factors.

- Enzyme Activity Assays: The activity of the O-methyltransferase can be measured in vitro by incubating the enzyme with its substrate, this compound, and the cofactor SAMe. The formation of mesifurane is then quantified over time using analytical techniques like HPLC or GC-MS [1].

- SAMe Stability: A major experimental challenge is the chemical instability of SAMe. Under physiological conditions (pH > 1.5), it readily degrades via intramolecular cyclization to form methylthioadenosine (MTA) and homoserine lactone [2] [3]. Its half-life is approximately 16 hours at pH 8 [2].

- SAMe Handling: To ensure experimental reproducibility, use fresh SAMe, prepare solutions immediately before use, work at lower pH when possible, and consider using more stable SAMe salts (e.g., phytate, tosylate) or novel synthetic mimetics [2] [3].

Quantitative stability data for SAMe and a stable analog under different conditions are compared below.

| Compound | Condition | Half-Life (t₁/₂) | Notes |

|---|---|---|---|

| SAMe [2] [3] | pH 8, 25°C | ~16 hours | Degrades to methylthioadenosine (MTA) and homoserine lactone. |

| SAMe PTS (Tosylate Salt) [3] | 25°C, 60% RH | - | ~20% degradation after 6 months (in solid form). |

| SAMe Phytate [3] | 25°C, 60% RH | - | ~5% degradation after 6 months (in solid form); phytate anion offers superior stability. |

| rac-SAM-PH (H-phosphinic analog) [2] | pH 8 | Significantly longer than SAMe | A bioisosteric, functionally active SAMe mimetic with enhanced chemical stability. |

Research Applications & Outlook

Understanding this methylation pathway has applications beyond flavor chemistry. SAMe-dependent methylation is a cornerstone of epigenetics, regulating gene expression through DNA and histone methylation [4] [5]. The development of stable SAMe mimetics, such as the H-phosphinic analog (SAM-PH) [2], is a growing area of research. These tools are crucial for:

- Studying methyltransferase enzymes and their roles in diseases like cancer [6] [5].

- Developing assays for high-throughput drug screening.

- Labeling substrates of methyltransferases for tracking and identification.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Organophosphorus S-adenosyl-L-methionine mimetics [frontiersin.org]

- 3. Pharmacokinetic properties of a novel formulation of S- ... [pmc.ncbi.nlm.nih.gov]

- 4. S-Adenosyl Methionine and Transmethylation Pathways in ... [pmc.ncbi.nlm.nih.gov]

- 5. Sensing and Signaling of Methionine Metabolism [mdpi.com]

- 6. S-Adenosylmethionine Affects Cell Cycle Pathways and ... [pmc.ncbi.nlm.nih.gov]

4-hydroxy-5-methyl-2-methylene-3(2H)-furanone HMMF furaneol intermediate

Clarification of Terminology and Core Compound

It is important to clarify the nomenclature found in the search results, as it directly impacts the topic of your query.

- HMMF vs. HDMF: The acronym HMMF in the search results refers to a Hybrid Multi-Modal Fusion framework, a computational method for predicting drug side-effect frequencies, and not to a chemical compound [1]. Another result defines HMMF as a "Host-Microbe Metabolomics Facility" [2]. The key flavor compound you are likely inquiring about is consistently referred to in the scientific literature as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, abbreviated as HDMF or known by its trade name Furaneol [3] [4] [5].

- Unverified Intermediate: The specific structure "4-hydroxy-5-methyl-2-methylene-3(2H)-furanone" was not identified as a known intermediate of HDMF in any of the sources consulted. The established intermediates in HDMF biosynthesis are phosphorylated compounds.

The table below summarizes the fundamental properties of HDMF (this compound):

| Property | Description |

|---|---|

| IUPAC Name | 4-Hydroxy-2,5-dimethyl-3-furanone [5] |

| Common Abbreviations | HDMF, this compound, Strawberry furanone, Pineapple ketone [3] [5] |

| Molecular Formula | C6H8O3 [5] |

| Molecular Weight | 128.127 g·mol⁻¹ [5] |

| Melting Point | 73 to 77 °C [5] |

| Odor Profile | Caramel-like at high concentrations; sweet strawberry aroma when dilute [5] |

| Natural Occurrence | Strawberry, pineapple, buckwheat, tomato, and other fruits [3] [4] [5] |

Biosynthesis and Key Intermediates

HDMF can be formed both biotically (enzymatically in plants and yeast) and abiotically (via the Maillard reaction during food heating) [3] [4]. Research in strawberries and the yeast Zygosaccharomyces rouxii has identified a primary biosynthetic pathway.

The following diagram illustrates the established biosynthetic pathway of HDMF from D-fructose-1,6-bisphosphate, based on studies in Zygosaccharomyces rouxii and strawberry fruit [6].

Biosynthetic pathway of HDMF from D-fructose-1,6-bisphosphate.

- Key Precursor: D-fructose-1,6-bisphosphate (FBP) is a highly effective precursor for HDMF in both strawberry fruit and yeast [6].

- Critical Intermediate: The often-postulated but elusive intermediate 1-deoxy-2,3-hexodiulose-6-phosphate was chemically identified in the culture medium of Z. rouxii using a trapping reagent, confirming its role in the pathway [6].

- Enzymatic Step: The final step requires enzymatic reduction, as HDMF is only produced in the presence of yeast cells or their protein extracts (both periplasmic and cytosolic), indicating the involvement of specific oxidoreductases [6].

Experimental Protocol for In Vitro HDMF Formation

The following methodology is adapted from studies on HDMF formation using protein extracts from Zygosaccharomyces rouxii [6].

Protein Extract Preparation:

- Culture Z. rouxii cells under standard conditions.

- Harvest cells and prepare periplasmic and cytosolic protein extracts using appropriate cell disruption and fractionation techniques.

- Determine protein concentration of the extracts.

Incubation Reaction:

- Reaction Mixture: Combine the protein extract with a solution of D-fructose-1,6-bisphosphate (e.g., 10-50 mM) in a suitable buffer (e.g., phosphate buffer, pH 4-5, to mimic natural conditions).

- Optional Cofactor: Include NAD(P)H (e.g., 1-2 mM) in the reaction to serve as a reducing cofactor for the enzymatic step.

- Controls: Set up control reactions with heat-inactivated protein extract or without the substrate to confirm the enzymatic nature of the formation.

Analysis and Quantification:

- Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., several hours).

- Detection: Analyze the reaction mixture for HDMF using High-Pressure Liquid Chromatography (HPLC) with diode array detection, monitoring at 285 nm [6].

- Quantification: Quantify HDMF yields by comparing with a standard curve of commercial HDMF.

- Advanced Detection: For identifying intermediates like α-dicarbonyls, use HPLC-tandem Mass Spectrometry (HPLC-MS/MS) with electrospray ionization (ESI) in positive ion mode [6].

Physiological Activity and Toxicological Profile

HDMF and related furanones exhibit a range of biological activities, which is of particular interest for drug development professionals. The following table summarizes key findings from toxicological and physiological studies.

| Activity Type | Experimental Model | Key Findings | Citations |

|---|---|---|---|

| Genetic Toxicity | In vitro (DNA studies) & In vivo (mice) | Demonstrated DNA-breaking activity; induced micronucleated reticulocytes in mice, suggesting potential for genetic damage. | [3] [4] |

| Pro-oxidant Activity | In vitro chemical systems | In the presence of transition metals (e.g., Cu²⁺), can generate reactive oxygen species (superoxide, hydroxyl radicals). | [3] [4] |

| Antioxidant Activity | Spontaneous cataract rat model | Showed protective activity against superoxide radicals in lens tissue, inhibiting cataract formation. | [3] [4] |

| Metabolism & Absorption | Humans, mice, Caco-2 cell monolayers | In humans, HDMF is primarily absorbed and excreted as glucuronide. Transport in intestinal models suggests passive, paracellular diffusion. | [3] [4] |

| Antimicrobial Activity | Candida albicans | Exhibited broad-spectrum, energy-dependent antimicrobial activity, arresting the cell cycle at S and G2/M phases. | [3] |

Research Implications and Future Directions

The dual pro- and antioxidant nature of HDMF indicates that its biological effects are highly context-dependent, influenced by factors like oxygen species availability and concentration [3] [4]. The confirmed biosynthetic pathway and the identification of 1-deoxy-2,3-hexodiulose-6-phosphate as a key intermediate open avenues for the biotechnological production of HDMF using enzymatic or microbial systems, which could be more efficient than chemical synthesis or extraction from natural sources [6].

References

- 1. HMMF: a hybrid multi-modal fusion framework for predicting ... [bmcbioinformatics.biomedcentral.com]

- 2. Metabolomics facilities on campus open doors to new ... [biologicalsciences.uchicago.edu]

- 3. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound®) [pmc.ncbi.nlm.nih.gov]

- 4. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound®) [mdpi.com]

- 5. This compound [en.wikipedia.org]

- 6. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by ... [pmc.ncbi.nlm.nih.gov]

Natural Occurrence of Furaneol in Fruits

| Fruit | Occurrence & Key Details | Concentration (if available) |

|---|---|---|

| Strawberry | Character impact compound; key to flavor profile [1] [2] | Up to 37 μg/g in fully ripe fruit [1] |

| Pineapple | One of the first fruits where furaneol was identified [1] | Information missing |

| Raspberry | Important aroma compound [1] | Information missing |

| Mango | Important aroma compound [1] | Information missing |

| Arctic Bramble | Early studies on biosynthesis conducted here [1] | Information missing |

| Grapefruit | Identified as an aroma component [1] | Information missing |

| Tomato | Contributes to overall aroma [1] [3] | Information missing |

| Guava | Identified, along with northis compound [1] | Information missing |

Biosynthesis and Experimental Analysis

This compound's biosynthesis from carbohydrate metabolism is a key area of research, particularly in strawberries where its concentration is highest during ripening [1].

Biosynthetic Pathway

The primary precursor for this compound is D-fructose-6-phosphate [1]. The final step in the pathway is catalyzed by an enone oxidoreductase (FaQR), which was isolated from ripe strawberry fruits [1]. This enzyme catalyzes a two-substrate reaction and has the following characteristics [1]:

- Molecular Mass: 37 kDa

- Optimum Temperature: 37 °C

- Broad pH Optimum: peaking at 7.0

- Apparent Km: 3.5 mM for D-fructose-1,6-diphosphate and 30 μM for NADH

This compound is further metabolized into other important compounds [1]:

- Mesifurane: Formed by the action of an O-methyltransferase.

- This compound-glucoside and this compound-malonyl-glucoside: Non-volatile, conjugated forms that serve as storage metabolites.

The following diagram illustrates the core biosynthetic pathway of this compound in strawberry fruit:

Key Analytical Methodologies

For researchers analyzing this compound, the following methodologies from recent studies provide a framework:

- Sensory Analysis: Conduct descriptive sensory profiling with a trained panel to evaluate attributes like sweetness, flavor intensity, and off-flavors. Data is often summarized in a spider diagram [4].

- Chemical Analysis with HS-SPME-GC-MS: This is a standard technique for volatile profiling [4].

- Headspace Solid-Phase Microextraction (HS-SPME): Use this technique to extract volatile compounds from the sample headspace.

- Gas Chromatography-Mass Spectrometry (GC-MS): Separate and identify the volatile compounds. Use a DB-WAX column or equivalent. Identify compounds by comparing mass spectra with databases and use n-alkanes for retention index calculation [4].

- Interaction Studies with Molecular Docking: To investigate how this compound interacts with proteins (e.g., to study competitive binding with off-flavor compounds), molecular docking simulations can be performed. Software like AutoDock Vina is used to model the binding affinity and identify potential binding sites [4].

Application in Food Science Research

A compelling application of this compound in applied research involves mitigating off-flavors. One study used this compound's strong competitive binding affinity to displace undesirable green and beany off-flavor compounds from soy protein isolate (SPI). Adding just 2 mg/L of this compound during SPI preparation significantly reduced off-flavors and enhanced sweet and pleasant notes, demonstrating a novel approach to improving plant-based protein flavor [4].

References

Comprehensive Technical Guide: Furaneol Formation Mechanisms in Maillard Reaction Systems

Introduction to Furaneol (HDMF) and Its Significance

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound, also known as HDMF) represents a pivotal flavor compound widely recognized for its intense caramel-like aroma and remarkably low odor threshold (0.03-0.1 mg/L in water) [1] [2]. First identified in 1960 as a Maillard reaction product, this compound has since been detected in numerous thermally processed foods and fruits, making it a highly appreciated flavor additive in various food industries, including beverages, dairy products, confectionery, and baked goods [1] [2]. The planar enol-oxo group of this compound's cyclic dicarbonyl structure, which forms strong hydrogen bonds with the adjacent 4-hydroxy group, is responsible for its distinctive sensory properties [1] [2].

Beyond its role in flavor, this compound exhibits complex physiological activities, demonstrating both antioxidant and pro-oxidant properties depending on environmental conditions [2]. Studies have shown that this compound can protect human erythrocyte membranes and low-density lipoprotein against iron-induced oxidative modifications while also demonstrating DNA-breaking activity in certain contexts [2]. This dual nature, combined with its widespread occurrence in processed foods, underscores the importance of understanding its formation mechanisms and controlling its levels in food products to achieve optimal sensory qualities while mitigating potential health concerns.

Formation Mechanisms and Pathways

Maillard Reaction Pathways

The Maillard reaction serves as the primary formation route for this compound in thermally processed foods, involving complex series of reactions between reducing sugars and amino compounds [3] [4] [1]. The reaction begins with the nucleophilic addition of an amine group to the carbonyl group of a reducing sugar, forming a Schiff base that subsequently rearranges into a more stable Amadori compound [3] [4] [5]. As the reaction progresses through intermediate and final stages, these compounds undergo dehydration, fragmentation, and rearrangement to form various heterocyclic compounds, including this compound [3] [4] [5].

Sugar Precursor Influence: The formation of this compound via Maillard reaction is highly dependent on the type of sugar precursor involved. L-rhamnose has been identified as an excellent this compound precursor, yielding more than 40 mol% under optimized conditions [2]. Specifically, this compound arises from C6 sugars via Amadori product intermediates, while related furanones like HMF (4-hydroxy-5-methyl-3(2H)-furanone) and EHMF (5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone) derive from C5 and C7 sugars, respectively [2].

Alternative Maillard Pathway: An alternative pathway suggests this compound formation through the addition of a C1 fragment, derived from glycine via Strecker degradation, to a diketose derived from a C5 carbohydrate [2]. Similarly, EHMF may form through the addition of a C2 fragment from alanine to a C5 diketose [2]. This pathway highlights the importance of specific amino acid-sugar combinations in directing the Maillard reaction toward particular furanone products.

The following diagram illustrates the multiple formation pathways of this compound:

Figure 1: Multiple formation pathways of this compound (HDMF) in food systems, including Maillard reaction, biosynthesis, and hydrolysis of conjugated forms.

Non-Maillard Formation Pathways

While the Maillard reaction represents a primary formation route, this compound can also generate through several non-Maillard pathways under various conditions:

Biosynthetic Pathways: In fruits and microorganisms, this compound is synthesized through enzymatic pathways from D-fructose and D-fructose-6-phosphate [1] [2]. In strawberry, the enzymes Fragaria × ananassa quinone oxidoreductase (FaQR) and F. × ananassa enone oxidoreductase (FaEO) catalyze this compound formation, while glucosyl transferase and malonyl transferase convert it to stable glycosidic derivatives [2].

Chemical and Enzymatic Release: During food processing and storage, this compound can release through chemical hydrolysis of bound forms or enzymatic release from glucosidic precursors [1]. In Msalais wine production, significant this compound formation occurs through hydrolysis of this compound glucosides during storage and biotransformation of Maillard products by yeast during fermentation [1].

Microbial Biotransformation: Certain yeasts (e.g., Zygosaccharomyces rouxii) and bacteria (e.g., Lactococcus lactis subsp. cremoris) can transform exogenous D-fructose-1,6-diphosphate (FDP) to this compound [1] [2]. This biosynthetic pathway occurs during fermentation processes and contributes significantly to this compound content in fermented products like wines and cheeses.

Quantitative Occurrence in Food Systems

Concentration Ranges Across Food Matrices

This compound's concentration varies considerably across different food and beverage products, influenced by processing conditions, precursor availability, and matrix composition. The table below summarizes reported this compound concentrations in various food systems:

Table 1: this compound concentrations in various food and beverage products

| Food Product | Concentration Range | Notes/Specific Conditions | Reference |

|---|---|---|---|

| Msalais Wines | 27.59 - 117.60 mg/L | Traditional fermented wine from China; varies by producer | [1] |

| Sweet Potato (Dried) | Significant increase during storage | 50-day storage period; maltol as key aroma compound | [6] |

| Wuyi Rock Tea | Identified as key aroma compound | Developed during roasting process | [7] |

| Strawberry | Naturally occurring | Biosynthesized via enzymatic pathways | [2] |

| Roasted Coffee | Detected | Formed during thermal processing | [2] |

| Cooked Meat | Detected | Formed during thermal processing | [2] |

Factors Influencing Quantitative Formation

The quantitative formation of this compound in food systems depends on several key factors:

Processing Temperature and Time: Higher temperatures and extended processing times generally promote increased this compound formation in thermal processes, though excessive heating may lead to degradation or further reaction [1] [7].

Precursor Composition and Concentration: The specific combination of reducing sugars and amino acids significantly impacts this compound yield. Studies have demonstrated that maltose, glucose, and histidine serve as primary Maillard reaction substrates for this compound formation in dried sweet potato systems [6].

Matrix Effects: The physical and chemical composition of the food matrix profoundly influences this compound formation. Research on Wuyi rock tea demonstrated that the insoluble fraction of tea leaves, comprising cellulose, hemicellulose, lignin, and structural proteins, significantly affects Maillard reaction pathways during roasting [7].

Storage Conditions: During storage, this compound levels can increase through ongoing Maillard reactions and hydrolysis of conjugated forms, as observed in dried sweet potato and Msalais wine [6] [1].

Analytical Methodologies for this compound Quantification

Extraction and Separation Techniques

Accurate quantification of this compound in complex food matrices requires robust analytical methods capable of separating it from interfering compounds:

Sample Preparation: For solid matrices like dried sweet potato, samples are typically homogenized with ethanol-water mixtures (e.g., 80% ethanol) and extracted in the dark to prevent degradation [6]. After centrifugation, the supernatant is collected for analysis. For liquid samples like wine, direct injection or dilution may be sufficient after filtration [1].

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with reverse-phase columns is the most common method for this compound quantification [1]. Proper mobile phase optimization is crucial for achieving adequate separation from matrix components. For volatile analysis, Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) provides excellent sensitivity for this compound and related aroma compounds [7].

Detection and Identification Methods

Ultraviolet-Visible (UV-Vis) Detection: For HPLC analysis, this compound is typically detected using UV-Vis detectors set at appropriate wavelengths (e.g., 284 nm and 336 nm for 5-HMF analysis in related compounds) [6].

Mass Spectrometric Detection: GC-MS and LC-MS provide both quantification and structural confirmation through characteristic mass fragments [7]. The use of isotopically labeled internal standards improves quantification accuracy by compensating for matrix effects and preparation losses.

Sensory Evaluation: Complementary to instrumental analysis, trained sensory panels evaluate the perceptual impact of this compound through descriptive analysis [6]. The Odor Activity Value (OAV), calculated by dividing the concentration by the odor threshold, quantifies this compound's sensory contribution [1].

Experimental Protocols for this compound Formation Studies

Model System Design

Well-designed model systems provide controlled environments for studying this compound formation mechanisms:

Precursor Selection: Based on research findings, appropriate sugar precursors include L-rhamnose, glucose, fructose, and maltose, while relevant amino acid precursors include glycine, alanine, and histidine [6] [2]. Precursors should be dissolved in appropriate buffers (typically phosphate buffer, pH 7-8) at concentrations relevant to food systems (e.g., 0.1-1.0 M).

Reaction Conditions: Heating temperatures typically range from 100°C to 130°C for time periods from minutes to several hours, depending on the study objectives [7]. For studies simulating low-temperature processing, reactions may be conducted at 45-80°C for extended periods (hours to days) [6] [1].

"In-Leaf" Model Systems: For complex matrices like tea, novel "in-leaf" model systems maintain the structural integrity of the plant matrix while allowing controlled precursor incorporation [7]. This approach involves rinsing intact tea leaves to remove soluble compounds, then infusing them with isotope-labeled precursors before freeze-drying and roasting.

Isotopic Labeling Studies

The use of isotopically labeled precursors (e.g., [¹⁵N]-alanine, [U-¹³C₆]-glucose) enables precise tracking of this compound formation pathways [7]. The experimental workflow typically follows these stages:

Figure 2: Experimental workflow for studying this compound formation pathways using isotopically labeled precursors.

Kinetic Studies and Reaction Monitoring

Understanding the kinetics of this compound formation enables optimization of processing conditions to maximize desirable flavor development:

Time-Temperature Profiling: Reactions are typically conducted under isothermal conditions at multiple temperatures (e.g., 100, 110, 120, 130°C) with sampling at regular intervals [1]. Formation rates generally follow the Arrhenius equation, with activation energies typically ranging from 80-120 kJ/mol for Maillard-derived furanones.

Multiple Reaction Monitoring: Using GC-MS or LC-MS, researchers can monitor This compound formation concurrently with precursor depletion and intermediate compound formation [7]. This comprehensive approach provides insights into reaction mechanisms and rate-limiting steps.

Factors Influencing this compound Formation

Physicochemical Parameters

The formation of this compound in Maillard reaction systems is influenced by several key physicochemical factors:

pH Dependence: Maillard reaction rates generally increase with pH due to greater availability of unprotonated amino groups [3] [4]. The nucleophilic amino groups (e.g., lysine with pKa ≈ 10) exist primarily in their reactive form at higher pH values, accelerating the initial condensation step [3] [4]. However, specific reaction pathways may vary with pH, potentially favoring different reaction products.

Temperature and Time: As with most chemical reactions, this compound formation increases with temperature, typically following Arrhenius kinetics [3] [4]. However, the relationship is not always linear, as different reaction pathways may be favored at different temperature ranges. Similarly, extended reaction times generally increase this compound yield, though may eventually lead to degradation or polymerization in advanced Maillard stages [6].

Water Activity (a𝘸): Maillard reactions generally proceed optimally at intermediate water activities (0.6-0.8), where reactant mobility is sufficient but dilution effects are minimal [3] [4]. At very low water activities, reactant mobility is limited, while at high water activities, dilution reduces reaction rates.

Compositional Factors

Precursor Types and Ratios: The specific sugar and amino acid precursors significantly impact this compound yield and reaction kinetics [6] [2]. Research has demonstrated that pentoses are more reactive than hexoses, while different amino acids direct the reaction toward different volatile profiles [7].

Metal Ions: Transition metal ions such as copper, iron, and zinc can catalyze Maillard reactions by facilitating the formation of reactive intermediates and oxidation reactions [3] [4]. However, metal ions may also promote undesirable side reactions or oxidative degradation of flavor compounds.

Inhibitors and Catalysts: The presence of antioxidants and reducing agents like ascorbic acid can inhibit Maillard reactions by scavenging free radicals and reducing the availability of reactive intermediates [3] [4]. Conversely, phosphate ions can catalyze Maillard reactions by facilitating sugar dehydration and fragmentation steps.

Conclusion and Research Perspectives

This compound represents a critically important flavor compound that forms through multiple complex pathways in food systems, with the Maillard reaction serving as the primary formation route during thermal processing. Understanding these formation mechanisms enables food scientists to optimize processing parameters for enhanced flavor quality while controlling potentially undesirable by-products.

Future research should focus on elucidating specific reaction pathways using advanced analytical techniques like non-targeted metabolomics and isotopic labeling [6] [7]. Additionally, more studies are needed to understand this compound formation in low-temperature, long-duration processes like wine aging [1] [8], and to develop strategies for controlling Maillard reaction pathways to enhance desirable flavors while minimizing potentially harmful compounds.

References

- 1. Levels of this compound in Msalais Wines: A Comprehensive ... [mdpi.com]

- 2. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound®) [mdpi.com]

- 3. Maillard Reaction: Mechanism, Influencing Parameters ... [pmc.ncbi.nlm.nih.gov]

- 4. Maillard Reaction: Mechanism, Influencing Parameters ... [mdpi.com]

- 5. Assessing antioxidant properties of Maillard reaction ... [link.springer.com]

- 6. Non-targeted metabolomics reveals substrates and ... [pmc.ncbi.nlm.nih.gov]

- 7. Insight into the mechanism of roasting-induced ... [sciencedirect.com]

- 8. The Maillard reaction in traditional method sparkling wine [frontiersin.org]

Comprehensive Technical Analysis of Furaneol: Olfactory Properties, Molecular Mechanisms, and Biosynthesis Pathways

Introduction and Chemical Identity

Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a pivotal aroma compound with significant importance in both natural food flavors and thermal process flavors. This furanone derivative possesses a molecular weight of 128.1259 g/mol and the chemical formula C₆H₈O₃ [1]. First identified in 1960 as a product of the Maillard reaction, this compound has since been recognized as a character impact compound in numerous fruits and processed foods [2] [3]. Its unique structural properties, featuring a planar enol-oxo group of a cyclic dicarbonyl derivative capable of forming strong hydrogen bonds, contribute to its exceptional olfactory properties and low detection thresholds [3]. The compound exists as a white or colorless solid that is soluble in both water and organic solvents, with a melting point ranging from 73 to 77°C [4] [5]. This compound's significance in flavor science stems from its dual origin—it occurs naturally through enzymatic biosynthesis in various fruits while also being generated during thermal processing of foods through non-enzymatic browning reactions [2] [3].

The historical context of this compound's discovery and characterization reflects its importance in flavor chemistry. Initially identified in pineapple in 1965, this compound has since been detected in a wide spectrum of natural sources including strawberry, raspberry, mango, arctic bramble, grapefruit, tomato, and pineapple [2] [4]. Beyond its natural occurrence, this compound forms during thermal processing in beef broth, roasted almonds, roasted coffee, wheat bread crust, and popcorn, demonstrating its ubiquitous presence in both natural and processed foods [2]. This broad occurrence across diverse food systems, combined with its potent aroma characteristics, has established this compound as a key flavor compound of extensive interest to researchers in food science, olfactory biochemistry, and flavor industry applications.

Olfactory Properties and Detection Thresholds

Odor Characteristics and Concentration Dependence

This compound exhibits complex odor properties that vary significantly with concentration. At higher concentrations, it imparts distinct caramel-like notes with burnt sugar characteristics, while at lower concentrations, it transitions to a sweeter, more fruity aroma commonly associated with fresh strawberries [2] [4] [6]. This concentration-dependent odor profile makes this compound particularly valuable in flavor applications, as it can serve multiple roles depending on its concentration in the final product. The pleasant and sweet odors of this compound and its methylether derivative mesifurane (which presents a more sherry-like aroma) have been identified as critical components in the aroma profiles of many fruits [2]. The remarkable sensitivity of the human olfactory system to this compound is evidenced by its exceptionally low odor threshold, which is reported to be approximately 10 parts per billion (ppb) in water, contributing to its significant impact even at minute concentrations [2].

The subjective interpretation of this compound's odor profile is influenced by multiple factors, including physiological differences, genetic variations, psychological associations, and cultural background [6]. This variability in perception presents challenges in sensory evaluation and flavor application. The phenomenon wherein this compound's perceived aroma shifts from strawberry to caramel as concentration increases illustrates how odor intensity can qualitatively alter perceived odor quality, not merely its strength [6]. Additionally, individual differences in olfactory threshold, determined by genetic and environmental factors, mean that the minimum concentration required for perception varies from person to person. This variability is further complicated by the fact that olfactory threshold can fluctuate within individuals over time due to factors such as hormonal changes, adaptation, health status, and previous exposure [6].

Quantitative Threshold Data and Structural Analogs

Table 1: Odor Threshold Values of this compound and Related Furanones

| Compound | Chemical Name | Odor Threshold Range | Odor Characteristics |

|---|---|---|---|

| This compound (HDMF) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | 0.03 - 1,700 μg/L [3] | Caramel, strawberry, cotton candy [2] [7] |

| HMF | 4-hydroxy-5-methyl-3(2H)-furanone | 2,100 - 23,000 μg/L [3] | Not specified |

| EHMF | 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (homothis compound) | 0.04 - 21 μg/L [3] | Caramel-like, sweet [2] |

| Northis compound | 4-hydroxy-5-methyl-3(2H)-furanone | Not specified | Identified in raspberry, guava, tomato [2] |

The table above illustrates the considerable variation in threshold values reported for this compound and its structural analogs across different studies and media. These discrepancies highlight the methodological challenges in determining precise olfactory thresholds and the influence of experimental conditions on threshold measurements. This compound's exceptional potency as an aroma compound is evident when compared to its analog HMF, which requires concentrations approximately three orders of magnitude higher to be detected. The structural homologue EHMF (homothis compound), identified as an important odorant in various cheeses including Cheddar and Emmental, exhibits even lower thresholds than this compound in some studies, contributing mild sweet and nut-like aroma to these products [2]. Recent research has identified OR5M3 as a receptor specifically activated by both this compound and homothis compound, suggesting a common molecular recognition mechanism for these structurally similar compounds [8].

The stereochemical properties of this compound also influence its olfactory characteristics. This compound exists as two enantiomers, (R)-(+)-furaneol and (S)-(−)-furaneol, with the (R)-form identified as mainly responsible for its characteristic smell [4]. This enantioselectivity in odor perception underscores the significance of molecular chirality in olfactory reception, a phenomenon observed with many other odorants where different enantiomers exhibit distinct odor qualities or intensities. The absolute configurations of this compound and related furanones have been elucidated using advanced analytical techniques including vibrational circular dichroism and chemical relay reactions, facilitating a deeper understanding of the structure-activity relationships governing their olfactory properties [3].

Molecular Mechanisms of Olfaction

Odorant Receptor Activation

The molecular basis of this compound's olfactory detection involves specific interactions with olfactory receptors (ORs) in the olfactory epithelium. Recent research has identified OR5M3 as a receptor specifically activated by this compound and its structural homologue homothis compound [8]. This discovery represents a significant advancement in understanding how this compound's distinct caramel- and seasoning-like odor qualities are encoded at the molecular level. The specificity of OR5M3 for this compound activation highlights the sophisticated molecular recognition mechanisms underlying olfactory perception. Unlike broader tuning profiles observed in some odorant receptors, OR5M3 demonstrates narrow activation parameters, suggesting specialized biological recognition of these economically important flavor compounds [8]. The identification of this specific receptor-ligand interaction provides a biochemical basis for understanding this compound's sensory properties that cannot be predicted solely from molecular structure.

The process of olfactory signal transduction begins when this compound molecules bind to OR5M3, a G-protein-coupled receptor (GPCR) located in the ciliary membrane of olfactory sensory neurons. This binding event triggers a conformational change in the receptor that activates Golf-type G proteins, initiating a cAMP-mediated signaling cascade that ultimately generates neural impulses transmitted to the olfactory bulb and higher processing centers in the brain [9]. The encoding of odor quality depends not only on the molecular shape of odorants like this compound but, crucially, on their receptors' activation parameters, which help decipher the complex relationship between chemical structure and perceived aroma [8]. This molecular recognition process exhibits high specificity, as demonstrated by the fact that this compound and the structurally related sotolone, which possesses distinct seasoning-like odor qualities, activate different odorant receptors, enabling the olfactory system to discriminate between these similar compounds [8].

Structure-Activity Relationships

The molecular features of this compound essential for its olfactory properties include its planar enol-oxo group within a cyclic dicarbonyl structure, which enables the formation of strong hydrogen bonds with olfactory receptor residues [3]. This specific configuration allows this compound to interact with complementary binding sites in the odorant receptor binding pocket. Research on structure-threshold relationships in food aroma molecules has revealed that odor thresholds are independent of binding energies but highly sensitive to structural variations that alter receptor interaction patterns [9]. These structural determinants of olfactory potency help explain this compound's exceptional efficacy as an aroma compound despite its relatively simple molecular structure.

Table 2: Structural Features and Their Role in this compound's Olfactory Properties

| Structural Feature | Role in Olfaction | Impact on Odor Quality |

|---|---|---|

| Planar enol-oxo group | Enables strong hydrogen bonding with olfactory receptors [3] | Contributes to caramel-like odor character |

| Cyclic dicarbonyl structure | Provides molecular rigidity and specific orientation in binding pocket [3] | Enhances receptor binding specificity |

| 4-hydroxy group | Serves as hydrogen bond donor in receptor interactions [9] | Critical for odor potency and threshold |

| 2,5-dimethyl groups | Influence molecular shape and hydrophobic interactions [3] | Modulate fruity vs. caramel notes |

| Chiral center | Enables enantioselective receptor recognition [4] | (R)-form primarily responsible for characteristic odor |

Molecular docking and dynamics simulations have provided insights into the binding mechanisms between odorant molecules and their receptors. These computational approaches have demonstrated that hydrogen bond stability and receptor conformational flexibility serve as important determinants of odor thresholds [9]. Specifically, odorants that form more stable hydrogen bonds and induce greater conformational flexibility in their receptors typically exhibit lower detection thresholds. This relationship between molecular interaction dynamics and olfactory sensitivity helps explain this compound's potent aroma characteristics at minute concentrations. The application of these computational methods to this compound-OR5M3 interactions continues to provide atomic-level insights into the binding states and conformational adaptation processes that govern this compound's olfactory perception [9].

Biosynthesis and Natural Occurrence

Biosynthetic Pathways

This compound is synthesized in plants through a carefully regulated enzymatic pathway derived from carbohydrate metabolism. The primary natural precursor has been identified as D-fructose-1,6-diphosphate, which undergoes a series of transformations to ultimately form this compound [2] [3]. Key enzymatic steps in this biosynthesis include the action of phosphohexose isomerase in the conversion of D-glucose to furanones, confirming that D-fructose-6-phosphate serves as a natural precursor [2]. Research incorporating radioactively labeled substrates has demonstrated the efficient transformation of the complete carbon chain of D-fructose into this compound, supporting the carbohydrate origin of this important aroma compound [2]. The identification and characterization of FaQR, an enone oxidoreductase with a molecular mass of 37 kDa that catalyzes the last step in this compound biosynthesis in strawberry, represents a significant advancement in understanding the biochemical pathway [2]. This enzyme facilitates a two-substrate reaction with apparent Km values of 3.5 mM for D-fructose-1,6-diphosphate and 30 μM for NADH, with optimal activity at 37°C and pH 7.0 [2].

The regulation of this compound biosynthesis is closely associated with fruit ripening processes. In strawberry, this compound accumulation increases dramatically during ripening, reaching concentrations as high as 37 μg/g in fully ripe fruits [2]. This ripening-induced accumulation correlates with increased activity of the biosynthetic enzymes, including FaQR [2]. The discovery of a natural precursor (4-hydroxy-5-methyl-2-methylene-3[2H]-furanone) has led to a revised scheme of this compound biosynthesis, providing a more comprehensive understanding of the pathway [2]. Beyond the free volatile compound, plants also produce non-volatile derivatives including this compound-β-d-glucopyranoside and the malonyl derivative of this this compound glucoside, which serve as storage forms that might influence the overall flavor of fruits [2]. The interconversion between these forms is regulated by specific enzymes including an O-methyl-transferase in strawberry capable of transferring a methyl group from S-adenosyl-L-methionine (SAM) to this compound, forming mesifurane [2].

Graphical Representation of Biosynthesis Pathway

Figure 1: Biosynthetic Pathway of this compound and Derivatives in Plants

The diagram above illustrates the principal metabolic route for this compound biosynthesis from primary carbohydrates, highlighting key enzymatic steps and the branch points leading to various derivatives. This pathway exemplifies how plants convert primary metabolites into specialized compounds with significant organoleptic properties. The enzymatic transformations depicted represent potential targets for biotechnological optimization to enhance flavor profiles in fruit crops or microbial production systems.

Natural Occurrence and Distribution

This compound displays a remarkably widespread distribution across the plant kingdom, having been identified in numerous fruits including pineapple, raspberry, mango, arctic bramble, grapefruit, tomato, and strawberry [2] [4]. This broad occurrence across taxonomically diverse species suggests an evolutionary conservation of its biosynthetic pathway and potentially important ecological functions beyond its aroma properties. In addition to its presence in fresh fruits, this compound has been detected in many heat-processed foods including beef broth, roasted almonds, roasted coffee, wheat bread crust, and popcorn, where it forms through Maillard reaction pathways during thermal processing [2]. The concentration ranges of this compound vary significantly between different food sources, with particularly high levels found in certain strawberry varieties (up to 37 μg/g in fully ripe fruits) [2] [4].

The temporal pattern of this compound accumulation during fruit development has been extensively studied, particularly in strawberry, where this compound content increases dramatically during ripening [2]. Research utilizing in vitro growth systems has demonstrated enhanced this compound accumulation (125% increase) in fruits grown in medium supplemented with D-fructose 6-phosphate, confirming the importance of this precursor in the biosynthetic pathway [2]. The glycosidically bound forms of this compound, including this compound-β-d-glucopyranoside and its malonyl derivative, typically accumulate at the latest stages of fruit development, serving as non-volatile reservoirs that might contribute to flavor through enzymatic release during consumption or processing [2]. Studies with callus cultures have further demonstrated that after sugar feeding experiments, the preferred storage metabolite is this compound-glucoside, highlighting the importance of glycosylation as a mechanism for regulating the bioavailability and stability of this important aroma compound [2].

Experimental Methods and Analytical Approaches

Olfactory Threshold Determination

The quantitative assessment of this compound's odor threshold employs rigorous psychophysical methods to establish the minimum concentration detectable by the human olfactory system. The standard protocol involves the three-alternative forced-choice (3-AFC) procedure, which presents panelists with three samples—one containing the odorant and two blanks (typically ethanol)—in randomized order [9]. Panelists must identify the different sample, with the correct response rate adjusted using a correction factor to determine the probability of correct detection. Serial dilutions are prepared with a dilution factor of 2 for each step, typically spanning 10 concentrations, to systematically determine the threshold range [9]. Data analysis employs S-curve fitting according to the formula P = 1 / (1 + e^-(x - x₀)/D), where x represents the logarithm of concentration, x₀ represents the logarithm of the threshold value, and D determines the slope of the S-curve [9]. The concentration corresponding to the corrected detection probability P = 0.5 is designated as the measured threshold value.

The experimental considerations for threshold determination require careful control to ensure reliable results. Panel selection typically involves 7-10 trained experts free from rhinitis and other olfactory impairments, with balanced gender representation and ages ranging from 22-32 years [9]. To prevent fatigue and carryover effects, panelists are allowed 5-minute breaks between evaluations of different samples [9]. The ethical framework for such studies includes written informed consent from all participants, approval by an institutional ethics committee, and the right to withdraw at any time without providing reason [9]. These methodological safeguards help ensure the reliability and ethical conduct of sensory evaluation research. The substantial variation in reported threshold values for this compound (ranging from 0.03 to 1,700 μg/L) underscores the importance of standardized methodology and reporting in olfactory threshold determination [3].

Receptor Studies and Molecular Modeling

The investigation of this compound's interactions with olfactory receptors employs sophisticated molecular techniques to elucidate binding mechanisms and activation parameters. The identification of OR5M3 as a specific receptor for this compound was achieved through a bidirectional screening approach employing 616 receptor variants and 187 key food odorants in a HEK-293 cell-based luminescence assay [8]. This high-throughput screening methodology enables efficient mapping of receptor-ligand partnerships within the complex olfactory receptor family. Computational approaches including molecular docking provide insights into the structural basis of these interactions by identifying optimal orientation and conformation of this compound when bound to OR5M3, predicting complex structure and binding affinity [9]. Docking protocols typically involve processing protein and ligand files through AutoDockTools, adding hydrogen atoms, computing Gasteiger charges, setting docking box size, and designating flexible bonds in the ligand while keeping the receptor protein rigid [9].

Molecular dynamics (MD) simulations extend these insights by investigating the dynamic binding interactions between this compound and OR5M3 over time. These simulations employ the GROMACS package with the CHARMM36m force field, constructing simulation boxes using CHARMM-GUI [9]. The transmembrane helices of the protein structure are aligned and inserted into a bilayer composed of 75% palmitoyl-oleoyl-phosphatidylcholine (POPC) and 25% deprotonated cholesteryl hemisuccinate (CHSD), with solvation performed using the TIP3P water model supplemented with 0.15 M potassium chloride ions for neutralization [9]. Simulations typically involve energy minimization and equilibration phases followed by production MD simulations with a time step of 2 fs over a total duration of 20 ns [9]. These computational approaches provide atomic-level insights into binding states and conformational adaptation processes that govern olfactory perception, identifying hydrogen bond stability and receptor conformational flexibility as critical determinants of odor thresholds [9].

Applications, Stability, and Toxicology

Flavor and Fragrance Applications